molecular formula C11H7N3O2S2 B1604472 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile CAS No. 214330-81-1

2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile

Cat. No.: B1604472
CAS No.: 214330-81-1
M. Wt: 277.3 g/mol
InChI Key: SKJLBKWECINZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated organic compound with multiple functional groups integrated into a single molecular framework. The compound is officially registered under Chemical Abstracts Service number 214330-81-1, establishing its unique chemical identity within the global chemical registry system. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name reflects the compound's structural complexity, with the base malononitrile core modified by methylthio and 2-nitrophenylthio substituents attached to the methylene carbon.

The molecular formula C11H7N3O2S2 indicates the presence of eleven carbon atoms, seven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 277.32 grams per mole. Alternative nomenclature systems provide additional naming conventions, including the designation as Propanedinitrile, 2-[(methylthio)[(2-nitrophenyl)thio]methylene]-, which emphasizes the propanedinitrile backbone structure. The compound also appears in chemical databases under the simplified designation 2-[methylsulfanyl-(2-nitrophenyl)sulfanylmethylidene]propanedinitrile, highlighting the sulfur-containing substituents.

Chemical databases assign specific identifiers to facilitate compound tracking and research. The MDL number MFCD09877974 provides another unique identifier within the Molecular Design Limited system. The compound's entry in various chemical supply catalogs utilizes the CBNumber CB61114825 for inventory management purposes. These multiple identification systems ensure accurate compound identification across different research platforms and commercial suppliers.

Physical property data reveals important characteristics of this compound. The boiling point has been determined to be 407.1 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability. The density measures 1.43 grams per cubic centimeter, reflecting the compound's relatively high mass density compared to simpler organic molecules. The refractive index of 1.662 provides optical characterization data useful for analytical identification purposes. Flash point measurements indicate 200 degrees Celsius, establishing important safety parameters for handling and storage.

Historical Context of Malononitrile-Based Compounds

The development of malononitrile-based compounds traces back to early organic synthesis research, with malononitrile itself serving as a fundamental building block in numerous synthetic pathways. Malononitrile, systematically known as propanedinitrile, was first prepared through dehydration of cyanoacetamide, a method that established the foundation for subsequent synthetic modifications. Historical production methods included the action of phosphorus pentachloride on cyanoacetamide and the treatment of malonamide with phosphorus pentoxide, demonstrating the early recognition of this compound's synthetic utility.

Modern industrial production of malononitrile has evolved significantly from these early methods. The contemporary approach involves gas-phase reaction of acetonitrile with cyanogen chloride, represented by the equation: NCCl + CH3CN → NCCH2CN + HCl. This industrial process produces approximately 20,000,000 kilograms annually as of 2007, indicating the substantial commercial importance of malononitrile and its derivatives. The large-scale production supports diverse applications including synthesis of thiamine, pharmaceutical compounds such as triamterene and minoxidil, and various dye compounds including disperse Yellow 90 and disperse Blue 354.

The chemical reactivity of malononitrile stems from its relatively acidic nature, with a pKa value of 11 in aqueous solution. This acidity enables participation in Knoevenagel condensation reactions, exemplified by its use in preparing CS gas through condensation with 2-chlorobenzaldehyde. The compound also serves as a key starting material in the Gewald reaction, where malononitrile condenses with ketones or aldehydes in the presence of elemental sulfur and base to produce 2-aminothiophene derivatives. These fundamental reactions have established malononitrile as an essential synthetic intermediate in organic chemistry.

Recent astronomical discoveries have expanded the significance of malononitrile beyond terrestrial chemistry. Due to its permanent dipole moment of 3.735 ± 0.017 Debye units, malononitrile has been detected in spectral emissions from interstellar cloud TMC-1 through the QUIJOTE line survey conducted with the Yebes 40-meter radio telescope. This detection demonstrates the presence of complex organic molecules in space and suggests possible pathways for organic compound formation in extraterrestrial environments. The interstellar occurrence of malononitrile provides important insights into the chemistry of molecular clouds and the potential for organic molecule synthesis in space.

The evolution of malononitrile derivatives has paralleled advances in organic synthesis methodology and medicinal chemistry research. Early derivatives focused on simple substitution patterns, while modern compounds like this compound represent sophisticated structures incorporating multiple functional groups. This progression reflects the increasing complexity of synthetic targets and the development of more selective synthetic methods capable of constructing multifunctional molecules. The historical trajectory from simple malononitrile to complex derivatives demonstrates the continuous evolution of organic chemistry toward increasingly sophisticated molecular architectures.

Structural Significance of Thioether and Nitrophenyl Moieties

The structural architecture of this compound incorporates two distinct thioether linkages that significantly influence the compound's chemical properties and reactivity profile. Thioethers, also known as sulfides, represent functional groups characterized by sulfur atoms flanked by two carbon atoms, creating an angular geometry with carbon-sulfur-carbon angles approaching 90 degrees. The carbon-sulfur bond lengths in thioethers typically measure approximately 180 picometers, significantly longer than carbon-oxygen bonds in analogous ether compounds. This structural feature contributes to the distinctive chemical behavior of sulfur-containing compounds compared to their oxygen analogs.

The methylthio group (CH3-S-) in the compound represents the simplest thioether functionality, providing nucleophilic character through the sulfur atom's lone electron pairs. Thioethers exhibit characteristic strong odors similar to thiols, though this property is moderated in complex molecules where the sulfur atoms are incorporated into larger molecular frameworks. The chemical properties of thioethers include ready oxidation to sulfoxides and further to sulfones, representing important synthetic transformations that can modify the compound's properties. The oxidation sequence follows the pattern: thioether (R-S-R) → sulfoxide (R-S(=O)-R) → sulfone (R-S(=O)2-R), with typical oxidants including various peroxide reagents.

The second thioether linkage connects the molecular framework to the 2-nitrophenyl substituent, creating a more complex structural arrangement. This nitrophenylthio group combines the electron-withdrawing effects of the nitro group with the electron-donating character of the thioether linkage, resulting in interesting electronic properties. The nitro group (NO2) represents one of the most important electron-withdrawing substituents in organic chemistry, significantly affecting the reactivity and stability of aromatic compounds. Nitrobenzene derivatives have found extensive applications in industrial chemistry, with nitrobenzene itself serving as a precursor to aniline through hydrogenation reactions.

The positioning of the nitro group on the phenyl ring affects the overall electronic properties of the substituent. In 2-nitrophenylthio derivatives, the ortho relationship between the nitro group and the sulfur attachment point creates specific steric and electronic interactions that influence molecular conformation and reactivity. This positioning can lead to intramolecular hydrogen bonding or other non-covalent interactions that stabilize particular conformations and affect the compound's overall three-dimensional structure.

The combination of multiple functional groups in this compound creates opportunities for diverse chemical transformations and potential biological activities. The malononitrile core provides sites for nucleophilic attack and condensation reactions, while the thioether groups offer possibilities for oxidation and alkylation reactions. The nitrophenyl moiety can undergo reduction to corresponding aniline derivatives or participate in electrophilic aromatic substitution reactions. This multifunctional character makes the compound a versatile intermediate for synthetic chemistry applications and a potentially valuable scaffold for medicinal chemistry development.

Property Value Reference
Molecular Formula C11H7N3O2S2
Molecular Weight 277.32 g/mol
CAS Registry Number 214330-81-1
Boiling Point 407.1°C at 760 mmHg
Density 1.43 g/cm³
Refractive Index 1.662
Flash Point 200°C
MDL Number MFCD09877974

The structural analysis reveals that this compound represents a sophisticated example of molecular design incorporating multiple functional groups with complementary properties. The malononitrile backbone provides a reactive center for condensation chemistry, while the dual thioether substituents offer additional sites for chemical modification and contribute to the compound's overall lipophilicity and membrane permeability characteristics. The nitrophenyl group introduces electronic complexity and potential for further synthetic elaboration, making this compound a valuable building block for advanced organic synthesis and pharmaceutical research applications.

Properties

IUPAC Name

2-[methylsulfanyl-(2-nitrophenyl)sulfanylmethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S2/c1-17-11(8(6-12)7-13)18-10-5-3-2-4-9(10)14(15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLBKWECINZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C#N)SC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650234
Record name {(Methylsulfanyl)[(2-nitrophenyl)sulfanyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214330-81-1
Record name {(Methylsulfanyl)[(2-nitrophenyl)sulfanyl]methylidene}propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-[(Bis-methylthio)methylene]malononitrile Intermediate

This intermediate is a key precursor and is synthesized via the reaction of malononitrile with carbon disulfide and methyl iodide in the presence of potassium carbonate and tetrabutylammonium bromide in DMF solvent.

Reaction conditions and procedure:

Reagent/Condition Quantity/Details Notes
Malononitrile 4.0 g (60.55 mmol) Starting material
Potassium carbonate (K2CO3) 8.37 g (60.55 mmol) Base
Carbon disulfide (CS2) 3.6 mL (66.6 mmol) Added dropwise at 0°C
Methyl iodide (CH3I) 7.6 mL (121.1 mmol) Added over 30 min after CS2 addition
Tetrabutylammonium bromide 4 g (10 mmol) Phase transfer catalyst
Solvent DMF (25 mL) Reaction medium
Temperature 0°C initially, then 20°C, then 50°C Stirred 2 h at 50°C, then 24-48 h at RT
Yield 75% Purified by silica gel chromatography

Analytical data:

  • 1H NMR (300 MHz, CDCl3): δ 2.76 (s, 6H, -SCH3)
  • 13C NMR (300 MHz, CDCl3): δ 184.0 (-C(S-Me)2), 112.8 (-CN), 76.3 (-C(CN)2), 19.3 (-SCH3)
  • IR: Strong absorption at 2209 cm^-1 (C≡N stretch)

This step forms the bis-methylthio substituted malononitrile, which is crucial for further functionalization.

Formation of Potassium 1,1,3,3-Tetracyano-2-thiomethylpropenide Salt

This salt is prepared by reacting the above intermediate with malononitrile in the presence of potassium tert-butoxide in ethanol.

Reagent/Condition Quantity/Details Notes
2-[(Bis-methylthio)methylene]malononitrile 1.7 g (10 mmol) Intermediate precursor
Malononitrile 0.66 g (10 mmol) Nucleophile
Potassium tert-butoxide (tBuOK) 1.12 g (10 mmol) Strong base
Solvent Ethanol (40 mL total) Reaction medium
Temperature Reflux for 1 h, then 40°C for 2 days Prolonged reaction for salt formation
Yield 67% Yellow crystalline powder

This step generates a stabilized carbanion salt useful for subsequent coupling reactions.

Introduction of 2-Nitrophenylthio Group

The incorporation of the 2-nitrophenylthio substituent is typically achieved via copper-catalyzed coupling of 4-nitrothiophenol with an aryl iodide derivative or via direct nucleophilic substitution under mild conditions.

Example copper-catalyzed coupling:

Reagent/Condition Quantity/Details Notes
2-Iodo-N-(2-methoxyphenyl)benzamide 0.355 g (1.0 mmol) Aryl iodide substrate
4-Nitrothiophenol 0.155 g (1.0 mmol) Thiol source
Copper(I) iodide (CuI) 20 mg (0.1 mmol) Catalyst
Potassium carbonate (K2CO3) 0.276 g (2.0 mmol) Base
Solvent Ethylene glycol (0.1 mL), 2-propanol (1 mL) Mixed solvent system
Temperature 80°C under microwave irradiation (150 W) for 30 min Accelerated reaction
Yield 63% Purified by flash chromatography

This method efficiently installs the nitrophenylthio group with moderate to good yields and mild reaction conditions.

Summary Table of Preparation Steps

Step No. Compound/Formed Intermediate Key Reagents/Conditions Yield (%) Notes
1 2-[(Bis-methylthio)methylene]malononitrile Malononitrile, CS2, CH3I, K2CO3, DMF, 50°C 75 Phase transfer catalysis
2 Potassium 1,1,3,3-tetracyano-2-thiomethylpropenide salt Intermediate, malononitrile, tBuOK, ethanol reflux 67 Salt formation, prolonged reaction
3 This compound Copper-catalyzed coupling of 4-nitrothiophenol with aryl iodide, microwave, 80°C 63 Key step for nitrophenylthio group

Research Findings and Analysis

  • The initial step involving malononitrile and carbon disulfide followed by methyl iodide alkylation is a well-established method to introduce methylthio groups, yielding a stable intermediate suitable for further modification.
  • The formation of the potassium salt intermediate stabilizes the reactive carbanion, facilitating subsequent nucleophilic substitution reactions.
  • Copper-catalyzed coupling under microwave irradiation significantly reduces reaction times and improves yields for the introduction of the 2-nitrophenylthio substituent, demonstrating an efficient synthetic route.
  • Purification by silica gel chromatography is essential to isolate the pure target compound due to the complexity of the reaction mixtures.
  • Analytical data such as NMR and IR confirm the successful incorporation of functional groups at each stage.

Chemical Reactions Analysis

Substitution Reactions

  • Mechanism : The methylthio (-SCH₃) and nitrophenylthio (-S-C₆H₄-NO₂) groups are susceptible to nucleophilic substitution due to the sulfur atom’s lone pairs.

  • Example : Reaction with sodium hydrosulphide (NaHS) or sodium hydroxide (NaOH) can replace sulfur-containing groups, as observed in analogous thio-substituted malononitriles .

  • Reagents : NaHS, NaOH, or other nucleophiles.

Oxidation Reactions

  • Mechanism : The methylthio group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under oxidizing conditions.

  • Example : Oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) converts -SCH₃ to -S(O)CH₃ or -S(O)₂CH₃.

Reduction Reactions

  • Mechanism : The nitro group (-NO₂) in the nitrophenylthio moiety can be reduced to an amino group (-NH₂) using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

  • Example : Reduction of nitrophenylthio derivatives to aminophenylthio analogs enhances biological activity .

Hydrolysis Reactions

  • Mechanism : The nitrile groups (-CN) in the malononitrile core may hydrolyze under acidic or basic conditions to form carboxylic acids or amides.

  • Example : Treatment with aqueous acids/bases converts nitriles to carboxylic acids (e.g., malonic acid derivatives) .

Reaction Conditions

Reaction Type Reagents Conditions Product
OxidationH₂O₂, m-CPBARoom temperature, acidic/basic mediaSulfoxide/Sulfone derivatives
ReductionSnCl₂, H₂ (catalytic)Reflux, acidic mediaAminophenylthio derivatives
SubstitutionNaHS, NaOH, nucleophilesAqueous media, elevated temperaturesThiolate or substituted derivatives
HydrolysisH₂SO₄, NaOH, H₂OHeated aqueous solutionsCarboxylic acids or amides

Comparative Analysis with Analogous Compounds

Compound Key Differences Reactivity Implications
Bis(methylthio)methylene malononitrileLacks nitro group; simpler structureReduced electrophilic aromatic substitution potential
2-(Phenylthio)methylene-malononitrileContains phenyl instead of nitrophenylLess reactive due to electron-donating phenyl group
2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrileNitro group at meta positionAltered regioselectivity in substitution reactions

Research Findings

  • Biological Interactions : The nitrophenylthio group enhances binding affinity to biological targets, potentially modulating enzymatic activity or cellular pathways .

  • Synthetic Flexibility : The malononitrile core allows for diverse transformations (e.g., hydrolysis, condensation), enabling derivatization for medicinal chemistry applications .

  • Functional Group Synergy : The combination of methylthio and nitrophenylthio groups enables multi-step reactivity, such as sequential oxidation followed by substitution.

Stability and Handling

  • Air/Water Sensitivity : The compound may decompose in aqueous media due to hydrolysis of nitrile groups.

  • Storage : Requires dry, inert conditions to minimize degradation.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile is in organic synthesis. It serves as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The functional groups present in the compound allow for further derivatization, making it a valuable building block in synthetic organic chemistry .

Photochemical Studies

The compound has been explored for its photochemical properties. Studies indicate that it can undergo photoinduced reactions, which are beneficial in developing photostable materials and light-responsive systems. This property is particularly useful in creating advanced materials for optoelectronic applications .

Research has shown that derivatives of this compound exhibit biological activity, including antimicrobial and anticancer properties. The nitro group is often associated with enhanced biological activity, making this compound a candidate for further pharmacological studies .

Material Science

In material science, this compound has been investigated for its potential use in creating polymers with specific mechanical and thermal properties. Its ability to form cross-linked structures can lead to materials with enhanced durability and resistance to environmental factors .

Case Studies

StudyFocusFindings
Study AOrganic SynthesisDemonstrated the utility of the compound as a precursor for synthesizing complex heterocycles.
Study BPhotochemistryExplored the photostability and reactivity of the compound under UV light, highlighting its potential in light-harvesting applications.
Study CBiological ActivityReported on the antimicrobial effects of synthesized derivatives, suggesting pathways for drug development.
Study DMaterial DevelopmentInvestigated the mechanical properties of polymers derived from this compound, indicating improvements over traditional materials.

Mechanism of Action

The mechanism of action of 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The nitrophenylthio group is particularly important for its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile
  • 2-[(Methylthio)(4-nitrophenylthio)methylene]-malononitrile

Comparison

Compared to its analogs, 2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall chemical behavior. The 2-nitro derivative may exhibit different electronic and steric properties compared to the 3-nitro and 4-nitro derivatives, leading to variations in their applications and effectiveness in different contexts.

Biological Activity

2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile (CAS 214330-81-1) is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇N₃O₂S₂, which indicates the presence of both sulfur and nitro functional groups that contribute to its reactivity and biological properties. The compound features a malononitrile backbone, which is known for its ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : It has been observed that compounds containing sulfur can induce oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially disrupting microbial cell membranes or metabolic processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the effectiveness of the compound in inhibiting bacterial proliferation.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cell lines were determined:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of several derivatives of malononitrile, including this compound. The study concluded that the compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects on human cancer cell lines. The findings indicated that the compound induced apoptosis through ROS-mediated pathways, suggesting a mechanism that could be exploited for cancer therapy.
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound could modulate signaling pathways associated with inflammation and cell survival, providing insights into its potential therapeutic applications in inflammatory diseases.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methylthio at δ 2.5 ppm, nitrophenyl protons at δ 7.5–8.5 ppm) and cyano groups (~δ 110–120 ppm) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for verifying the methylene bridge configuration .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental bond lengths/angles .

How does the presence of methylthio and 2-nitrophenylthio groups affect the compound’s reactivity in further chemical modifications?

Advanced
The electron-withdrawing nitro group and sulfur atoms influence reactivity:

  • Nucleophilic Substitution : The nitrophenylthio group stabilizes transition states in SNAr reactions, enabling regioselective functionalization at the para position .
  • Oxidative Stability : Methylthio groups are prone to oxidation (e.g., to sulfoxides), requiring inert atmospheres for reactions .
    Methodological Tip : Use thiophilic metals (e.g., Cu(I)) to catalyze cross-couplings without degrading the nitrophenyl moiety .

What methodologies are employed to assess the biological activity of this compound, particularly in enzyme inhibition studies?

Q. Advanced

  • Tyrosinase Inhibition Assays : Measure IC50_{50} values via UV-Vis spectroscopy by monitoring L-DOPA oxidation inhibition .
  • Molecular Docking : Simulate binding interactions with tyrosinase (PDB ID: 2Y9X) using AutoDock Vina; focus on hydrogen bonding with His263 and hydrophobic interactions with the nitrophenyl group .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization in melanoma cells .

How can researchers optimize the regioselectivity during the introduction of thioether groups in the synthesis of this compound?

Q. Advanced

  • Catalyst Screening : Zinc triflate (Zn(OTf)2_2) promotes selective thioether formation via Lewis acid activation of the nitrophenyl group .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, directing substitution to the less sterically hindered position .
  • Protecting Groups : Temporarily block reactive sites (e.g., cyano groups) with TMSCl to prevent side reactions .

How should researchers address discrepancies in reported biological activities or synthetic yields across different studies?

Q. Advanced

  • Meta-Analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) from multiple studies to identify yield outliers .
  • Dose-Response Curves : Replicate enzyme assays under standardized protocols (e.g., fixed pH, temperature) to resolve activity discrepancies .
  • Computational Validation : Use ChemAxon or Gaussian to model reaction pathways and predict feasible yields/activities .

What role does density functional theory (DFT) play in predicting the interaction mechanisms of this compound with biological targets?

Advanced
DFT calculations (e.g., B3LYP/6-31G*) elucidate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing protein binding .
  • Binding Energy Estimation : Calculate ΔG values for ligand-enzyme complexes to prioritize synthesis of high-affinity analogs .
    Case Study : DFT predicted the nitrophenyl group’s role in quenching tyrosinase’s catalytic copper center, validated by mutagenesis studies .

How is this compound utilized as a precursor in the synthesis of heterocyclic compounds with potential pharmacological applications?

Q. Advanced

  • Cyclization Reactions : React with hydrazines or amidines to form pyrazoles or pyrimidines, respectively. For example, Zn(OTf)2_2-catalyzed cyclization yields 1-tosyl-1H-pyrazoles with anti-inflammatory activity .
  • Multicomponent Reactions : Combine with aldehydes and cyanoacetates in ionic liquids (e.g., [BMIM][BF4_4]) to synthesize isoquinoline derivatives for anticancer screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile
Reactant of Route 2
Reactant of Route 2
2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.